molecular formula C8H5IO2 B1445538 5-Iodoisophthalaldehyde CAS No. 859238-51-0

5-Iodoisophthalaldehyde

Cat. No. B1445538
M. Wt: 260.03 g/mol
InChI Key: VHOBEKICGDSVDQ-UHFFFAOYSA-N
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Description

5-Iodoisophthalaldehyde is a chemical compound with the molecular formula C8H5IO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 5-Iodoisophthalaldehyde involves the use of (5-iodo-1,3-phenylene)dimethanol, pyridinium chlorochromate, and celite . The reagents are dissolved in dry DCM and stirred overnight under an atmosphere of nitrogen .


Molecular Structure Analysis

The molecular structure of 5-Iodoisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .

Scientific Research Applications

  • Organic Synthesis Intermediate

    • 5-Iodoisophthalaldehyde is an important intermediate in organic synthesis, used to produce other organic compounds .
    • The preparation method of 5-Iodoisophthalaldehyde is complex, a common synthesis route is through the corresponding ketone compound reacting with iodides (such as sodium iodide or iodomethane) .
    • Specific synthesis routes can be found in organic synthesis chemistry literature and generally require the support of organic synthesis laboratory experimental techniques .
  • Fluorescent Probe Preparation

    • It is often used to prepare impurity and ion-selective fluorescent probes, such as for the detection of proteins, metal ions, or biomolecules .
  • Organic Field-Effect Transistors

    • Isoindigo-based conjugated polymers, which could potentially be synthesized using 5-Iodoisophthalaldehyde, have extensive applications in organic field-effect transistors .
    • These polymers have diverse building blocks, mature synthetic pathways, tunable side chains, and unique optoelectronic properties .
  • Tandem Imine Formation and Alkyne Metathesis

    • 5-Iodoisophthalaldehyde has been used in the synthesis of complex organic structures through tandem imine formation and alkyne metathesis .
    • The specific methods of application or experimental procedures would depend on the type of structure being synthesized and the target of the reaction .
  • Phototherapy Applications of Gold Nanostars

    • 5-Iodoisophthalaldehyde could potentially be used in the synthesis of gold nanostars, which have applications in phototherapy .
    • Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible (UV–Vis) region or near-infrared (NIR) region light to treat certain medical conditions .
    • Gold nanostars are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .

Safety And Hazards

5-Iodoisophthalaldehyde is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

5-iodobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBEKICGDSVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743726
Record name 5-Iodobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoisophthalaldehyde

CAS RN

859238-51-0
Record name 5-Iodobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liu, PM Lahti - Molecules, 2004 - mdpi.com
… Compound 6 was also coupled with 5-iodoisophthalaldehyde by the Suzuki method, to give dialdehyde 9, which was subjected to double Wittig vinylation to yield 10. The analogous …
Number of citations: 12 www.mdpi.com
MGF Vaz, H Akpinar, GP Guedes, S Santos… - New Journal of …, 2013 - pubs.rsc.org
… Next, 5-iodoisophthalaldehyde 8 (0.406 g, 1.56 mmol) was added, and the mixture was heated at reflux for 48 h under nitrogen at 65–70 C. The reaction was then allowed to cool and …
Number of citations: 8 pubs.rsc.org
KD Okochi - 2016 - search.proquest.com
The objectives of this work are to a.) utilize alkene/imine orthogonal dynamic covalent chemistry (ODCC) in the preparation of asymmetric shape-persistent architectures and b.) prepare …
Number of citations: 3 search.proquest.com
H Akpinar - 2013 - search.proquest.com
Magnetostructural investigations were carried out on pyrene-1-yl (Pyr) bearing nitronylnitroxide (NN) and iminoylnitroxide (IN) radicals. PyrNN gives two allotropes: one has spin-paired …
Number of citations: 3 search.proquest.com
H Akpinar, JA Schlueter, PM Lahti - CrystEngComm, 2014 - pubs.rsc.org
… Next, 5-iodoisophthalaldehyde 8 (0.406 g, 1.56 mmol) was added, and the mixture was heated at reflux for 48 h under nitrogen at 65–70 C. The reaction was then allowed to cool and …
Number of citations: 3 pubs.rsc.org

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